4-Bromo-2,6-dimethylphenyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2,6-dimethylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-6-4-9(11)5-7(2)10(6)13-8(3)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPQEWQSYPPLOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429298 | |

| Record name | 4-bromo-2,6-dimethylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60041-68-1 | |

| Record name | 4-bromo-2,6-dimethylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

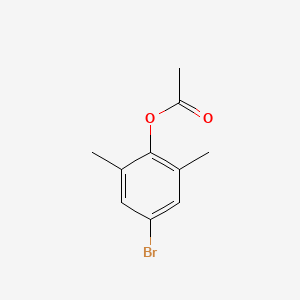

Structure and molecular weight of 4-Bromo-2,6-dimethylphenyl acetate.

An In-Depth Technical Guide to 4-Bromo-2,6-dimethylphenyl acetate: Structure, Properties, and Synthesis

Core Molecular Identity and Properties

4-Bromo-2,6-dimethylphenyl acetate is a substituted aromatic ester. Its structure is characterized by a phenyl ring substituted with a bromine atom at the C4 position, two methyl groups at the C2 and C6 positions, and an acetate group at the C1 position. This specific arrangement of functional groups imparts distinct reactivity and makes it a valuable building block in targeted organic synthesis.

The presence of the ortho-methyl groups sterically hinders the acetate linkage, which can influence its hydrolytic stability and conformational behavior. The bromine atom at the para-position is a key functional handle, enabling a variety of cross-coupling reactions and nucleophilic substitutions, pivotal for constructing more complex molecular architectures.

Physicochemical & Structural Data

Key quantitative and structural data for 4-Bromo-2,6-dimethylphenyl acetate are summarized for quick reference.

| Property | Value | Source |

| IUPAC Name | (4-bromo-2,6-dimethylphenyl) acetate | [1] |

| CAS Number | 60041-68-1 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| SMILES | CC1=CC(=CC(=C1OC(=O)C)C)Br | [1] |

| InChI Key | ACPQEWQSYPPLOS-UHFFFAOYSA-N | [1] |

Structural Visualization

The 2D chemical structure of 4-Bromo-2,6-dimethylphenyl acetate is visualized below.

Caption: 2D structure of 4-Bromo-2,6-dimethylphenyl acetate.

Synthesis Protocol: Esterification of 4-Bromo-2,6-dimethylphenol

The most direct and common method for preparing 4-Bromo-2,6-dimethylphenyl acetate is the esterification of its phenolic precursor, 4-Bromo-2,6-dimethylphenol.[1] This reaction involves the acetylation of the hydroxyl group. Acetic anhydride is an excellent acetylating agent for this purpose, and the reaction is typically catalyzed by a mild base such as pyridine or triethylamine, which also acts as a scavenger for the acetic acid byproduct.

Rationale Behind Experimental Choices

-

Precursor : 4-Bromo-2,6-dimethylphenol (CAS: 2374-05-2) is a readily available starting material, often synthesized by the direct bromination of 2,6-dimethylphenol.[2]

-

Reagent : Acetic anhydride is used in excess to drive the reaction to completion according to Le Châtelier's principle. It is a safer and more manageable alternative to acetyl chloride.

-

Catalyst/Base : Pyridine serves a dual purpose. It acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate, and it neutralizes the acetic acid formed during the reaction, preventing potential side reactions or equilibrium reversal.

-

Solvent : Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and the ease with which it can be removed during workup.

-

Workup : The aqueous workup with dilute HCl is designed to remove the pyridine catalyst. The subsequent wash with sodium bicarbonate neutralizes any remaining acidic components.

Detailed Step-by-Step Methodology

Materials:

-

4-Bromo-2,6-dimethylphenol (1.0 eq)

-

Acetic Anhydride (2.0 eq)

-

Pyridine (2.2 eq)

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, condenser, separatory funnel

Procedure:

-

Reaction Setup : To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-2,6-dimethylphenol (1.0 eq).

-

Dissolution : Dissolve the starting material in anhydrous dichloromethane (approx. 5-10 mL per gram of phenol).

-

Addition of Reagents : Add pyridine (2.2 eq) to the solution, followed by the slow, dropwise addition of acetic anhydride (2.0 eq) while stirring. The reaction may be mildly exothermic.

-

Reaction : Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.

-

Quenching & Extraction : Carefully pour the reaction mixture into a separatory funnel containing 1M HCl. Extract the aqueous layer twice with DCM.

-

Washing : Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[3]

-

Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]

-

Purification : The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-Bromo-2,6-dimethylphenyl acetate.[4]

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of 4-Bromo-2,6-dimethylphenyl acetate.

Structural Characterization and Analysis

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to be relatively simple.

-

A singlet corresponding to the two equivalent aromatic protons (H3 and H5).

-

A singlet for the six equivalent protons of the two ortho-methyl groups.

-

A singlet for the three protons of the acetate methyl group.

-

-

¹³C NMR : The carbon NMR spectrum should show distinct signals for each unique carbon environment. Due to symmetry, only one signal is expected for the two aromatic carbons bearing methyl groups (C2/C6) and one for the two unsubstituted aromatic carbons (C3/C5).

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Type | Assignment | Predicted Chemical Shift (ppm) |

| ¹H NMR | Aromatic-H (s, 2H) | ~ 7.1 - 7.3 |

| Ar-CH₃ (s, 6H) | ~ 2.1 - 2.3 | |

| O-C(=O)-CH₃ (s, 3H) | ~ 2.2 - 2.4 | |

| ¹³C NMR | Carbonyl C=O | ~ 168 - 170 |

| Aromatic C-O | ~ 148 - 150 | |

| Aromatic C-CH₃ | ~ 130 - 132 | |

| Aromatic C-H | ~ 132 - 134 | |

| Aromatic C-Br | ~ 118 - 120 | |

| Ar-CH₃ | ~ 16 - 18 | |

| O-C(=O)-CH₃ | ~ 20 - 22 |

Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

Strong C=O Stretch : A prominent, sharp absorption band is expected around 1760-1770 cm⁻¹ , characteristic of a phenyl acetate carbonyl group.

-

C-O Stretches : Bands in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) corresponding to the C-O bonds of the ester.

-

Aromatic C=C Stretches : Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-H Stretches : Signals just below 3000 cm⁻¹ for the methyl C-H bonds.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum would provide the molecular weight and key fragmentation patterns.

-

Molecular Ion (M⁺) : A characteristic pair of peaks at m/z 242 and 244 in an approximate 1:1 ratio, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Key Fragmentation : The most significant fragmentation pathway is the loss of ketene (CH₂=C=O) via a McLafferty-like rearrangement, which would lead to the molecular ion of the precursor phenol at m/z 200 and 202 . Another likely fragmentation is the loss of the acetyl radical (•COCH₃) to give an ion at m/z 199/201.

Chemical Reactivity and Applications

4-Bromo-2,6-dimethylphenyl acetate is primarily used as a versatile intermediate in multi-step organic synthesis.[1] Its value lies in the orthogonal reactivity of its functional groups.

-

Ester Hydrolysis : The acetate group can be easily removed under basic or acidic conditions to unmask the phenolic hydroxyl group.[1] This makes the acetate a useful protecting group for the phenol.

-

Nucleophilic Aromatic Substitution : The bromine atom can be replaced by various nucleophiles, although this typically requires harsh conditions or metal catalysis due to the electron-rich nature of the ring.[1]

-

Cross-Coupling Reactions : The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position, which is a common strategy in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

-

Intermediate in Pharmaceutical and Agrochemical Synthesis : While specific examples in publicly accessible literature are scarce, compounds with this structural motif are valuable in medicinal chemistry. The substituted phenyl ring can serve as a core scaffold, with the functional groups allowing for diversification to explore structure-activity relationships (SAR) in drug discovery programs.[1]

Hazard and Safety Information

A specific Material Safety Data Sheet (MSDS) for 4-Bromo-2,6-dimethylphenyl acetate is not widely available. Therefore, safety precautions should be based on structurally similar compounds, such as its precursor 4-Bromo-2,6-dimethylphenol and other bromo-aromatic compounds.

-

General Hazards : Assumed to be harmful if swallowed or in contact with skin.[5] Causes skin and serious eye irritation.[5] May cause respiratory irritation.[5]

-

Handling : Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing dust, fumes, or vapors.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents.

-

Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.

Disclaimer : This safety information is based on analogous compounds and is not a substitute for a formal risk assessment. Always consult a specific MSDS if available and follow institutional safety protocols.

References

-

PubChem. (n.d.). 4-Bromo-2,6-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-dimethylphenyl acetate. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of bromo substituted-4-biphenyl acetamide derivatives. Asian Journal of Chemistry. Retrieved from [Link]

-

RSC Publishing. (2019). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ETHYL BROMOACETATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PubMed Central. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Bromo-2,6-dimethylphenyl acetate

CAS Number: 60041-68-1

This guide provides a comprehensive technical overview of 4-Bromo-2,6-dimethylphenyl acetate, a halogenated aromatic ester with significant potential as a versatile intermediate in the synthesis of complex organic molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, characterization, and potential applications, grounded in established scientific principles and supported by authoritative references.

Introduction and Chemical Identity

4-Bromo-2,6-dimethylphenyl acetate is a substituted phenolic ester characterized by a bromine atom at the para position and two methyl groups ortho to the acetylated hydroxyl group on the phenyl ring. This specific substitution pattern imparts unique reactivity and physical properties to the molecule, making it a valuable building block in medicinal chemistry and materials science. Its proper identification is crucial for its effective use in research and development.

IUPAC Name: (4-bromo-2,6-dimethylphenyl) acetate[1]

The structural arrangement of the bromine atom and the two methyl groups influences the electronic environment of the aromatic ring and the reactivity of the acetate functional group. The methyl groups provide steric hindrance around the ester linkage, which can affect its susceptibility to hydrolysis.

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 60041-68-1 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| InChI | InChI=1S/C10H11BrO2/c1-6-4-9(11)5-7(2)10(6)13-8(3)12/h4-5H,1-3H3 | [1] |

| SMILES | CC1=CC(=CC(=C1OC(=O)C)C)Br | [1] |

Synthesis and Purification

The most common and efficient method for the synthesis of 4-Bromo-2,6-dimethylphenyl acetate is through the esterification of its precursor, 4-bromo-2,6-dimethylphenol. This reaction typically involves the use of an acetylating agent such as acetic anhydride or acetyl chloride.

Synthesis Workflow

The synthesis proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the phenol attacks the electrophilic carbonyl carbon of the acetylating agent. The presence of a base is often required to deprotonate the phenol, increasing its nucleophilicity and driving the reaction to completion.

Sources

Key physical characteristics of 4-Bromo-2,6-dimethylphenyl acetate.

Introduction

4-Bromo-2,6-dimethylphenyl acetate is an organic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its specific arrangement of a brominated and dimethyl-substituted phenyl ring, combined with an acetate functional group, offers a unique platform for synthetic transformations. This guide provides a comprehensive overview of the key physical and chemical characteristics of 4-Bromo-2,6-dimethylphenyl acetate, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| CAS Number | 60041-68-1 | [1] |

| IUPAC Name | 4-bromo-2,6-dimethylphenyl acetate | [1] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Molecular Structure and Identification

The structure of 4-Bromo-2,6-dimethylphenyl acetate is characterized by a central benzene ring substituted with a bromine atom at the 4-position, two methyl groups at the 2- and 6-positions, and an acetate group at the 1-position.

Synthesis and Purification

The primary route for the synthesis of 4-Bromo-2,6-dimethylphenyl acetate is through the esterification of its precursor, 4-bromo-2,6-dimethylphenol.[1]

Synthesis Protocol: Esterification of 4-Bromo-2,6-dimethylphenol

This protocol describes a general method for the acetylation of a phenol using acetic anhydride, a common and effective method for this type of transformation.

Reaction:

4-bromo-2,6-dimethylphenol + Acetic Anhydride → 4-Bromo-2,6-dimethylphenyl acetate + Acetic Acid

Materials:

-

4-bromo-2,6-dimethylphenol

-

Acetic anhydride

-

A base catalyst (e.g., pyridine or triethylamine)[1]

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-2,6-dimethylphenol in a suitable anhydrous solvent.

-

Addition of Reagents: Add the base catalyst to the solution, followed by the slow, dropwise addition of acetic anhydride. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with deionized water and saturated sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid.

-

Extraction and Drying: Extract the aqueous layer with the organic solvent. Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product obtained from the synthesis may contain impurities such as unreacted starting material or byproducts. Purification can be achieved through standard laboratory techniques such as recrystallization or flash column chromatography. The choice of method will depend on the physical state of the crude product (solid or oil) and the nature of the impurities.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: A singlet corresponding to the two equivalent aromatic protons is expected.

-

Methyl Protons (Aromatic): A singlet for the six equivalent protons of the two methyl groups on the phenyl ring.

-

Methyl Protons (Acetate): A singlet for the three protons of the acetate methyl group.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methyl carbons, and the carbonyl carbon of the acetate group.

Infrared (IR) Spectroscopy (Predicted)

Key characteristic peaks in the IR spectrum would include:

-

C=O Stretch (Ester): A strong absorption band around 1760 cm⁻¹.

-

C-O Stretch (Ester): Absorption bands in the region of 1250-1000 cm⁻¹.

-

Aromatic C=C Stretches: Peaks in the 1600-1450 cm⁻¹ region.

-

C-H Stretches (Aromatic and Aliphatic): Absorptions typically above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns for esters would likely be observed, such as the loss of the acetyl group.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Bromo-2,6-dimethylphenyl acetate is not publicly available. Therefore, it is imperative to handle this compound with the utmost care, assuming it may possess hazards similar to its precursor, 4-bromo-2,6-dimethylphenol, and other related brominated aromatic compounds.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.

-

Ingestion and Inhalation: Do not ingest or inhale.

Based on the GHS classification for the precursor, 4-bromo-2,6-dimethylphenol, this compound may be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[2]

Applications in Research and Development

4-Bromo-2,6-dimethylphenyl acetate is primarily utilized as an intermediate in organic synthesis. The presence of the bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functional groups. The acetate group can be readily hydrolyzed to reveal the phenolic hydroxyl group, which can then be used in further synthetic manipulations. These characteristics make it a versatile building block for the synthesis of pharmaceuticals and agrochemicals.[1]

References

-

PubChem. 4-Bromo-2,6-dimethylphenol. National Center for Biotechnology Information. [Link]

Sources

Understanding the reactivity of 4-Bromo-2,6-dimethylphenyl acetate.

An In-Depth Technical Guide to the Reactivity of 4-Bromo-2,6-dimethylphenyl acetate

Introduction: A Molecule of Strategic Importance

4-Bromo-2,6-dimethylphenyl acetate is a bifunctional organic compound that serves as a valuable intermediate in the synthesis of complex molecules within the pharmaceutical, agrochemical, and material science sectors.[1] Its structure, featuring a sterically hindered aromatic ring, a reactive aryl bromide, and a hydrolyzable ester, presents a unique landscape of chemical reactivity. Understanding the interplay between these functional groups is paramount for designing efficient and high-yielding synthetic routes.

This guide provides an in-depth analysis of the molecule's reactivity profile. We will move beyond simple reaction schemes to explore the underlying principles and steric considerations that govern its transformations. The protocols described herein are designed to be self-validating, providing researchers with a reliable foundation for their experimental work.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | Smolecule[1] |

| Molecular Weight | 243.10 g/mol | Smolecule[1] |

| Appearance | Colorless to light yellow liquid or solid | Smolecule[1] |

| CAS Number | 60041-68-1 | Smolecule |

Section 1: Reactivity at the Ester Functional Group

The acetate group is a primary site for modification, most commonly through nucleophilic acyl substitution. This class of reactions involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group, in this case, the 4-bromo-2,6-dimethylphenoxide moiety.[2][3]

Base-Catalyzed Hydrolysis (Saponification)

The most fundamental transformation of the ester group is its hydrolysis to the corresponding phenol, 4-bromo-2,6-dimethylphenol.[1] This reaction is efficiently catalyzed by a base, such as sodium hydroxide. The reaction proceeds via a classic nucleophilic acyl substitution mechanism, initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon.[4]

The steric hindrance provided by the two ortho methyl groups can influence the rate of this reaction compared to unhindered phenyl acetates. These groups restrict the angles of approach for the incoming nucleophile, potentially requiring more forcing conditions (e.g., higher temperature or longer reaction times) to achieve complete conversion.

Caption: Base-catalyzed hydrolysis proceeds via a tetrahedral intermediate.

Protocol 1: Hydrolysis of 4-Bromo-2,6-dimethylphenyl acetate

This protocol is adapted from a standard procedure for the hydrolysis of a structurally similar substituted acetanilide and is presented as a robust starting point.[5]

Materials:

-

4-Bromo-2,6-dimethylphenyl acetate (1.0 eq)

-

3 M Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Procedure:

-

Reaction Setup: To a 50 mL round bottom flask, add 4-Bromo-2,6-dimethylphenyl acetate (e.g., 2.43 g, 10 mmol) and 3 M NaOH (20 mL).

-

Heating: Equip the flask with a reflux condenser and heat the mixture to 100-110 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling & Neutralization: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Carefully neutralize the solution to pH ~7 by the dropwise addition of 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Washing: Combine the organic layers and wash with water (1 x 30 mL) and then with brine (1 x 30 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-bromo-2,6-dimethylphenol.

-

Purification: The product can be further purified by flash column chromatography if necessary.

Section 2: Reactivity of the Aryl Bromide

The carbon-bromine bond is the gateway to a vast array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[6][7]

The "Ortho Effect": Steric Shielding

A critical feature of 4-Bromo-2,6-dimethylphenyl acetate is the presence of two methyl groups flanking the ester and, more importantly, the bromine atom. This "ortho effect" imposes significant steric hindrance, which can modulate the reactivity of the C-Br bond.[8][9][10] While this can sometimes slow down reactions by impeding the approach of the catalyst to the C-Br bond, it can also be advantageous by preventing side reactions or influencing regioselectivity in more complex systems.[11]

Caption: Ortho methyl groups sterically shield the bromine atom.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably the most widely used cross-coupling reaction in drug development.[12][13] It offers broad functional group tolerance, mild reaction conditions, and the use of generally non-toxic reagents. For a substrate like 4-Bromo-2,6-dimethylphenyl acetate, this reaction provides a powerful method to introduce new aryl, heteroaryl, or vinyl groups at the 4-position.

The reaction proceeds through a catalytic cycle involving three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

-

Transmetalation: The organic group is transferred from boron to the palladium center.

-

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Caption: The Suzuki-Miyaura reaction follows a well-defined catalytic cycle.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-2,6-dimethylphenyl acetate

This is a general, robust protocol for the Suzuki-Miyaura coupling of aryl bromides, proven effective in numerous synthetic applications.[14]

Materials:

-

4-Bromo-2,6-dimethylphenyl acetate (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.04 eq) or other suitable ligand

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-Bromo-2,6-dimethylphenyl acetate (e.g., 1.22 g, 5 mmol), the arylboronic acid (6 mmol), K₂CO₃ (1.38 g, 10 mmol), Pd(OAc)₂ (22 mg, 0.1 mmol), and PPh₃ (52 mg, 0.2 mmol).

-

Solvent Addition: Degas the dioxane/water solvent mixture by bubbling with N₂ or Ar for 20-30 minutes. Add the degassed solvent (25 mL) to the flask via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 25 mL).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Section 3: Synthesis

The most direct route to 4-Bromo-2,6-dimethylphenyl acetate is the esterification of its corresponding phenol. This is a standard transformation that proceeds efficiently.[1]

Protocol 3: Synthesis via Esterification

Materials:

-

4-Bromo-2,6-dimethylphenol (1.0 eq)

-

Acetic Anhydride (1.5 eq)

-

Pyridine or Triethylamine (catalytic to 1.1 eq)

-

Dichloromethane (DCM)

-

1 M HCl

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Reactant Solution: Dissolve 4-Bromo-2,6-dimethylphenol (e.g., 2.01 g, 10 mmol) in DCM (30 mL) in a round bottom flask.

-

Base and Acylating Agent: Add pyridine (0.89 mL, 11 mmol) and cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.42 mL, 15 mmol) dropwise.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Quenching & Washing: Carefully quench the reaction by adding 1 M HCl (20 mL). Separate the layers. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-Bromo-2,6-dimethylphenyl acetate, which can be purified further if needed.

Conclusion

4-Bromo-2,6-dimethylphenyl acetate possesses two primary reactive sites whose manipulation is governed by well-understood chemical principles. The ester functionality is susceptible to nucleophilic acyl substitution, allowing for deprotection to the parent phenol. The aryl bromide is a versatile handle for constructing new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The reactivity at both sites is modulated by the steric influence of the ortho-methyl groups, a factor that must be considered during reaction design. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to effectively utilize this important synthetic intermediate.

References

-

Heron, B. M., Kanjia, M., & Rahman, M. M. (n.d.). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2,6-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

- Albrecht, L., et al. (2021). Process for preparing 2,6-dialkylphenylacetic acids. Google Patents.

-

Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications. Retrieved from [Link]

-

A to Z Chemistry. (2020). Ortho effect. WordPress.com. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

Ullah, F., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, MDPI. Retrieved from [Link]

- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. (n.d.). Google Patents.

-

Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]

-

Megriche, A., et al. (2018). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. ResearchGate. Retrieved from [Link]

-

Exner, O., et al. (2000). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. Retrieved from [Link]

-

Chad's Prep. (2021). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. YouTube. Retrieved from [Link]

-

Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Retrieved from [Link]

-

BYJU'S. (n.d.). Ortho Effect. Retrieved from [Link]

-

CEM Corporation. (n.d.). Organometallic cross-coupling reactions. Retrieved from [Link]

-

Stepan, A. F. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Portfolio. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

-

Supporting Information. (n.d.). Synthesis route of the sulfone warhead 4. Retrieved from [Link]

-

Prof. D. K. Kadam- World of Chemistry. (2020). Synthesis of p-bromo acetanilide. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

Sources

- 1. Buy 4-Bromo-2,6-dimethylphenyl acetate | 60041-68-1 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Organometallic cross-coupling reactions [cem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]

- 9. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. byjus.com [byjus.com]

- 11. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. youtube.com [youtube.com]

- 14. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for 4-Bromo-2,6-dimethylphenyl acetate.

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2,6-dimethylphenyl acetate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 4-Bromo-2,6-dimethylphenyl acetate (CAS No: 60041-68-1), a key intermediate in various chemical syntheses. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple data repository. It offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding the analysis in the principles of chemical structure and reactivity. Our objective is to provide a self-validating framework for the identification and characterization of this compound, ensuring scientific rigor and reproducibility.

Molecular Structure and Physicochemical Properties

4-Bromo-2,6-dimethylphenyl acetate is an aromatic ester. The structural arrangement—a bromine atom para to the acetate group and two ortho-methyl substituents—creates a distinct electronic environment and a plane of symmetry that significantly influences its spectroscopic signature. Understanding this structure is fundamental to interpreting the data that follows.

Structure:

Figure 1. Chemical Structure of 4-Bromo-2,6-dimethylphenyl acetate

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 60041-68-1 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| Physical Form | Solid | [1] |

Synthesis Context: Esterification of 4-Bromo-2,6-dimethylphenol

The primary route for synthesizing 4-Bromo-2,6-dimethylphenyl acetate is through the esterification of its precursor, 4-bromo-2,6-dimethylphenol. This reaction typically involves an acylating agent like acetic anhydride or acetyl chloride.[2] The choice of a base, such as pyridine or triethylamine, is crucial as it serves to neutralize the acid byproduct (acetic acid or HCl), driving the reaction to completion.[2] Monitoring this reaction's progress and confirming the final product's identity relies heavily on the spectroscopic techniques detailed in this guide.

Spectroscopic Analysis: A Multi-Technique Approach

The unambiguous identification of 4-Bromo-2,6-dimethylphenyl acetate requires a combinatorial approach, leveraging the strengths of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. The symmetry of 4-Bromo-2,6-dimethylphenyl acetate simplifies its NMR spectra, making assignments relatively straightforward.

The molecule's symmetry renders the two methyl groups on the phenyl ring chemically equivalent, as are the two aromatic protons. This results in a simplified spectrum with three distinct signals.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 | Singlet | 2H | Ar-H | The two protons on the aromatic ring are in identical chemical environments due to the molecule's symmetry. Their signal appears as a singlet. |

| ~ 2.3 | Singlet | 3H | O-C(=O)-CH₃ | The methyl protons of the acetate group are deshielded by the adjacent carbonyl group. |

| ~ 2.1 | Singlet | 6H | Ar-CH₃ | The six protons of the two equivalent methyl groups on the aromatic ring produce a single, integrated signal. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-2,6-dimethylphenyl acetate in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent peaks in the spectrum.[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A standard pulse program is typically sufficient.

-

Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative proton counts.

Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR analysis.

Due to the molecule's symmetry, the ¹³C NMR spectrum is also simplified. Instead of 10 distinct signals for the 10 carbon atoms, we expect to see only 6 signals.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 169 | C =O | The carbonyl carbon of the ester is highly deshielded and appears significantly downfield. |

| ~ 148 | Ar-C -O | The aromatic carbon directly attached to the ester oxygen is shifted downfield due to the oxygen's electron-withdrawing effect. |

| ~ 132 | Ar-C -CH₃ | The two equivalent aromatic carbons bearing the methyl groups. |

| ~ 130 | Ar-C H | The two equivalent aromatic carbons bonded to hydrogen. |

| ~ 118 | Ar-C -Br | The carbon atom bonded to the bromine (the ipso-carbon) is influenced by the halogen's electronegativity and anisotropic effects. |

| ~ 21 | O-C(=O)-C H₃ | The methyl carbon of the acetate group. |

| ~ 16 | Ar-C H₃ | The two equivalent methyl carbons attached to the aromatic ring. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure that each unique carbon appears as a singlet. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Processing: The data is processed similarly to the ¹H NMR spectrum via Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy excels at identifying the functional groups present in a molecule. For 4-Bromo-2,6-dimethylphenyl acetate, the most prominent features will be related to the ester group and the substituted aromatic ring.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 1765 | Strong | C=O (Ester, carbonyl stretch) |

| ~ 1370 | Medium | C-H (Methyl rock) |

| ~ 1200 | Strong | C-O (Ester, stretch) |

| ~ 1600, ~1470 | Medium-Weak | C=C (Aromatic ring stretch) |

| ~ 880 | Strong | C-H (Aromatic, out-of-plane bend for isolated H) |

| ~ 600 | Medium-Weak | C-Br (Stretch) |

Causality in Interpretation:

-

The Carbonyl Stretch: The position of the C=O stretch (~1765 cm⁻¹) is characteristic of a phenyl acetate, which is higher than that of an alkyl acetate (~1740 cm⁻¹) due to the electron-withdrawing nature of the phenyl ring.

-

Aromatic Bending: The strong absorption around 880 cm⁻¹ is indicative of the C-H out-of-plane bending for the two isolated adjacent hydrogen atoms on the heavily substituted benzene ring, providing clues about the substitution pattern.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid 4-Bromo-2,6-dimethylphenyl acetate powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Workflow for IR Spectroscopy Analysis:

Caption: Workflow for IR spectroscopy analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for this type of molecule.

Key Mass Spectrometry Data (Predicted, EI):

| m/z | Proposed Fragment | Significance |

| 242 / 244 | [M]⁺ | Molecular Ion Peak. The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the classic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). This is a definitive piece of evidence. |

| 200 / 202 | [M - C₂H₂O]⁺ | Loss of a neutral ketene molecule (CH₂=C=O) from the molecular ion, forming the 4-bromo-2,6-dimethylphenol radical cation. This is a very common fragmentation pathway for phenyl acetates. |

| 121 | [M - C₂H₂O - Br]⁺ | Subsequent loss of the bromine radical from the [M-C₂H₂O]⁺ fragment. The precursor phenol, 4-bromo-2,6-dimethylphenol, also shows a prominent peak at m/z 121.[4][5] |

| 43 | [CH₃CO]⁺ | Base Peak. The acetyl cation is a very stable fragment and often appears as the base peak (most intense peak) in the mass spectra of acetate esters. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Analysis: Analyze the molecular ion peak, its isotopic pattern, and the fragmentation pattern to confirm the structure.

Illustrative Fragmentation Pathway:

Caption: Key fragmentation pathways in EI-MS.

Conclusion

The structural elucidation of 4-Bromo-2,6-dimethylphenyl acetate is reliably achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and highlight the molecule's symmetry. IR spectroscopy validates the presence of critical functional groups, particularly the phenyl ester. Finally, Mass Spectrometry confirms the molecular weight and the presence of bromine through its distinct isotopic pattern, while fragmentation analysis corroborates the overall structure. This guide provides the foundational data and interpretive logic required for the confident identification of this compound in a research or industrial setting.

References

-

PubChem. (n.d.). 4-Bromo-2,6-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [https://www.docbrown.info/page06/13C-NMR/13Cn aliphaticBr04.htm]([Link] aliphaticBr04.htm)

Sources

- 1. 4-Bromo-2,6-dimethylphenyl acetate AldrichCPR 60041-68-1 [sigmaaldrich.com]

- 2. Buy 4-Bromo-2,6-dimethylphenyl acetate | 60041-68-1 [smolecule.com]

- 3. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 4-Bromo-2,6-dimethylphenol | C8H9BrO | CID 16919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-2,6-dimethylphenol(2374-05-2) 1H NMR spectrum [chemicalbook.com]

Navigating the Unseen: A Technical Guide to the Safe Handling, and Storage of 4-Bromo-2,6-dimethylphenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information herein is synthesized from available data on structurally similar compounds and general principles of chemical safety. A specific Safety Data Sheet (SDS) for 4-Bromo-2,6-dimethylphenyl acetate was not available at the time of writing. All procedures should be conducted with a thorough understanding of the potential hazards and in compliance with all institutional and regulatory guidelines.

Section 1: Introduction and Physicochemical Profile

4-Bromo-2,6-dimethylphenyl acetate is a halogenated aromatic ester with the molecular formula C₁₀H₁₁BrO₂.[1] It typically appears as a colorless to light yellow liquid or solid.[1] While it serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, its handling requires a comprehensive understanding of its potential hazards.[1] This guide provides a detailed overview of the safety, handling, and storage protocols for 4-Bromo-2,6-dimethylphenyl acetate, drawing upon data from analogous compounds to establish a robust safety framework.

Table 1: Physicochemical Properties of 4-Bromo-2,6-dimethylphenyl acetate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [1] |

| CAS Number | 60041-68-1 | [1] |

Section 2: Hazard Identification and Risk Assessment

Due to the lack of a specific Safety Data Sheet (SDS) for 4-Bromo-2,6-dimethylphenyl acetate, a hazard assessment has been compiled based on data from structurally related compounds, including 4'-Bromoacetanilide, 4-Nitrophenyl bromoacetate, and 4-Bromo-2,6-dimethylphenol.

Inferred GHS Hazard Classification:

Based on the GHS classifications for 4-Bromo-2,6-dimethylphenol, the following hazards are anticipated for 4-Bromo-2,6-dimethylphenyl acetate[2]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2]

-

Skin Irritation (Category 2): Causes skin irritation.[2][3][4]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3][4]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]

Primary Routes of Exposure:

-

Dermal Contact: The most common route of exposure. The compound can be absorbed through the skin and may cause irritation.[3]

-

Inhalation: Inhalation of dust or vapors may cause respiratory tract irritation.[2][3]

-

Ocular Contact: Direct contact with the eyes can cause serious irritation.[2][3]

Section 3: Personal Protective Equipment (PPE) - The First Line of Defense

A multi-layered approach to personal protection is paramount when handling 4-Bromo-2,6-dimethylphenyl acetate. The following PPE is mandatory:

-

Eye and Face Protection: Chemical safety goggles or a full-face shield are essential to protect against splashes.[5]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation or perforation before use.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

Closed-toe Shoes: Footwear that fully covers the feet is required.[6]

-

-

Respiratory Protection: In cases of poor ventilation or when handling the compound as a powder, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: Standard workflow for entering the lab, handling the chemical, and exiting safely.

Section 4: Safe Handling Procedures

Adherence to strict handling protocols is crucial to minimize exposure and ensure a safe working environment.

-

Engineering Controls: All handling of 4-Bromo-2,6-dimethylphenyl acetate should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood has adequate airflow before commencing work.

-

Weighing and Transferring:

-

If the compound is a solid, weigh it out in the fume hood to avoid generating dust.

-

When transferring the substance, use appropriate tools such as spatulas or powder funnels to prevent spills.

-

For liquid transfers, use a calibrated pipette or a syringe.

-

-

General Practices:

-

Avoid direct contact with the skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the chemical, even if gloves were worn.

-

Section 5: Emergency Procedures - Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response:

-

Evacuate: Evacuate the immediate area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep up the material to avoid creating dust.

-

Collect: Place the absorbed or swept material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Caption: Step-by-step procedure for responding to a chemical spill.

Section 6: Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment and complying with regulations.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The storage area should be clearly labeled with the appropriate hazard warnings.

-

Protect from light and moisture.

Disposal:

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Contaminated materials, including empty containers, should be treated as hazardous waste.

-

Neutralization with a reducing agent like sodium thiosulfate solution may be a suitable method for small quantities of waste, but this should be done by trained personnel and in accordance with established protocols.[9]

Section 7: Conclusion

While 4-Bromo-2,6-dimethylphenyl acetate is a valuable compound in synthetic chemistry, its safe handling is of utmost importance. By understanding its potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can minimize risks and maintain a safe and productive laboratory environment. Continuous vigilance and adherence to the principles outlined in this guide are essential for all personnel working with this and other potentially hazardous chemicals.

References

-

PubChem. (n.d.). 4-Bromo-2,6-dimethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

-

SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddit. (2017, September 16). Safely handling a liter of Bromine? r/chemistry. Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

-

The Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

-

MDPI. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Retrieved from [Link]

-

Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification Summary (Rev.9, 2021). National Center for Biotechnology Information. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]

- Google Patents. (n.d.). Method for the bromination of aromatic compound.

-

Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

-

PubChem. (n.d.). (4-Bromo-2,6-dimethylphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ScienceDirect. (2022, February 18). RIFM fragrance ingredient safety assessment, tetrahydrolinalyl acetate, CAS Registry Number 20780-48-7. Retrieved from [Link]

Sources

- 1. Buy 4-Bromo-2,6-dimethylphenyl acetate | 60041-68-1 [smolecule.com]

- 2. 4-Bromo-2,6-dimethylphenol | C8H9BrO | CID 16919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sams-solutions.com [sams-solutions.com]

- 6. hazmatschool.com [hazmatschool.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. reddit.com [reddit.com]

Determining the Solubility Profile of 4-Bromo-2,6-dimethylphenyl acetate: A Technical Guide for Drug Development Professionals

Abstract

A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development and formulation. This technical guide provides a detailed framework for determining the solubility profile of 4-Bromo-2,6-dimethylphenyl acetate, a key intermediate in various synthetic pathways. In the absence of extensive published data, this document outlines a robust experimental protocol based on the gold-standard shake-flask method. It offers a rationale for solvent selection, a step-by-step methodology for solubility determination, and guidance on data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals to establish a foundational understanding of the physicochemical properties of this compound, enabling informed decisions in process development, formulation, and preclinical studies.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. A well-characterized solubility profile across a range of solvents with varying polarities provides invaluable insights into a compound's behavior in different environments, from reaction vessels to biological systems.

4-Bromo-2,6-dimethylphenyl acetate (MW: 243.10 g/mol , Formula: C₁₀H₁₁BrO₂) is an organic compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a substituted phenyl ring with a bromine atom, two methyl groups, and an acetate functional group, suggests a predominantly nonpolar character with some capacity for polar interactions. Understanding its solubility is paramount for optimizing reaction conditions, purification strategies, and, if relevant, formulation development.

This guide presents a comprehensive approach to experimentally determine the solubility profile of 4-Bromo-2,6-dimethylphenyl acetate. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol, and discuss the interpretation of the resulting data.

Theoretical Framework: Understanding Solubility Equilibria

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[2] This state of saturation represents a dynamic equilibrium where the rate of dissolution of the solid solute is equal to the rate of precipitation from the solution.[2] This is often referred to as thermodynamic or equilibrium solubility, which is the most consistent and reliable measure of a compound's intrinsic solubility.[3]

The solubility of a compound is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. The interplay of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, between the solute and solvent molecules dictates the extent of dissolution.

Experimental Design: A Systematic Approach to Solubility Profiling

To construct a comprehensive solubility profile for 4-Bromo-2,6-dimethylphenyl acetate, a diverse set of solvents will be employed, representing a spectrum of polarities and functionalities.

Solvent Selection Rationale

The choice of solvents is critical for obtaining a meaningful solubility profile. The selected solvents are categorized into three main groups: polar protic, polar aprotic, and nonpolar.

| Solvent Category | Solvent | Rationale |

| Polar Protic | Water | Universal biological solvent; provides a baseline for aqueous solubility. |

| Methanol | A common polar protic solvent used in synthesis and purification. | |

| Ethanol | Another widely used polar protic solvent with lower polarity than methanol.[1] | |

| Isopropanol | A less polar alcohol, providing a further step in the polarity scale. | |

| Polar Aprotic | Acetone | A common polar aprotic solvent with a moderate dielectric constant.[4] |

| Ethyl Acetate | An ester with moderate polarity, often used in chromatography and extractions. | |

| Dimethylformamide (DMF) | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds.[5][6] | |

| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent with strong hydrogen bond accepting capabilities, often used for dissolving poorly soluble compounds. | |

| Nonpolar | Dichloromethane (DCM) | A chlorinated solvent with low polarity, widely used in organic synthesis. |

| Chloroform | Similar to DCM but with slightly different solvating properties. | |

| Toluene | An aromatic hydrocarbon, representing nonpolar, aromatic solvents.[7] | |

| n-Hexane | An aliphatic hydrocarbon, representing highly nonpolar solvents.[8] |

Physicochemical Properties of Selected Solvents

A summary of the key physicochemical properties of the selected solvents is presented below. This information is crucial for interpreting the experimental solubility data.

| Solvent | Formula | Dielectric Constant (at 20°C) | Boiling Point (°C) | Miscibility with Water |

| Water | H₂O | 80.1 | 100 | Miscible |

| Methanol | CH₃OH | 33.0 | 64.7 | Miscible[9] |

| Ethanol | C₂H₅OH | 24.5 | 78.3 | Miscible[10] |

| Isopropanol | C₃H₈O | 19.9 | 82.6 | Miscible[3] |

| Acetone | C₃H₆O | 20.7 | 56.0 | Miscible[4][11] |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | 77.1 | Slightly miscible |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | 153.0 | Miscible[5][12] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | 189.0 | Miscible |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | 39.6 | Slightly miscible[13] |

| Chloroform | CHCl₃ | 4.8 | 61.2 | Slightly miscible[14][15] |

| Toluene | C₇H₈ | 2.4 | 110.6 | Immiscible[7][16] |

| n-Hexane | C₆H₁₄ | 1.9 | 68.7 | Immiscible[8] |

Experimental Protocol: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1] The underlying principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium.

Materials and Equipment

-

4-Bromo-2,6-dimethylphenyl acetate (solid, high purity)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or wrist-action shaker

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Procedure

-

Preparation of Solvent: Ensure all solvents are at the desired experimental temperature (e.g., 25 °C).

-

Addition of Excess Solute: Accurately weigh an excess amount of 4-Bromo-2,6-dimethylphenyl acetate and add it to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them on a shaker in a temperature-controlled environment. Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the same solvent used for the experiment or a mobile phase component for chromatography) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC) to determine the concentration of 4-Bromo-2,6-dimethylphenyl acetate.

-

Data Analysis: Calculate the solubility in appropriate units (e.g., mg/mL or mol/L) by back-calculating from the diluted sample concentration.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of 4-Bromo-2,6-dimethylphenyl acetate.

Data Presentation and Interpretation

The experimentally determined solubility data for 4-Bromo-2,6-dimethylphenyl acetate should be presented in a clear and concise table.

Expected Solubility Profile (Hypothetical Data)

| Solvent | Solvent Type | Solubility at 25 °C (mg/mL) | Observations |

| Water | Polar Protic | < 0.1 | Very slightly soluble |

| Methanol | Polar Protic | 10 - 50 | Moderately soluble |

| Ethanol | Polar Protic | 50 - 100 | Soluble |

| Isopropanol | Polar Protic | > 100 | Freely soluble |

| Acetone | Polar Aprotic | > 100 | Freely soluble |

| Ethyl Acetate | Polar Aprotic | > 100 | Freely soluble |

| Dimethylformamide (DMF) | Polar Aprotic | > 200 | Very soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Very soluble |

| Dichloromethane (DCM) | Nonpolar | > 100 | Freely soluble |

| Chloroform | Nonpolar | > 100 | Freely soluble |

| Toluene | Nonpolar | 50 - 100 | Soluble |

| n-Hexane | Nonpolar | < 1 | Sparingly soluble |

Note: The solubility values in this table are hypothetical and for illustrative purposes only. Actual experimental data must be generated.

Interpretation of Results

The solubility data should be analyzed in the context of the chemical structure of 4-Bromo-2,6-dimethylphenyl acetate and the properties of the solvents.

-

Effect of Polarity: It is anticipated that the compound will exhibit low solubility in highly polar protic solvents like water due to the presence of the large, nonpolar brominated dimethylphenyl group. The ester functionality can engage in some hydrogen bonding as an acceptor, but this is likely insufficient to overcome the hydrophobic nature of the rest of the molecule.

-

Solubility in Alcohols: As the alkyl chain of the alcohol increases (methanol to isopropanol), the polarity of the solvent decreases, which is expected to lead to an increase in the solubility of the relatively nonpolar solute.

-

Aprotic vs. Protic Solvents: Polar aprotic solvents like DMF and DMSO are expected to be excellent solvents for 4-Bromo-2,6-dimethylphenyl acetate. Their high polarity and ability to engage in dipole-dipole interactions, without the strong hydrogen-bonding network of protic solvents, often facilitate the dissolution of large organic molecules. The observation that nucleophilic substitution reactions of this compound proceed well in DMF supports this expectation.[1]

-

Nonpolar Solvents: Good solubility is expected in nonpolar solvents like dichloromethane, chloroform, and toluene, which can effectively solvate the aromatic ring and the alkyl groups through van der Waals forces. The solubility in n-hexane, a very nonpolar aliphatic solvent, might be lower than in aromatic or chlorinated solvents due to the lack of specific interactions with the aromatic ring.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility profile of 4-Bromo-2,6-dimethylphenyl acetate. By following the detailed experimental protocol based on the shake-flask method, researchers and drug development professionals can generate reliable and accurate solubility data. This information is fundamental for guiding decisions in process chemistry, such as solvent selection for reactions and purifications, as well as in formulation development, where solubility is a key determinant of drug delivery and bioavailability.

Future work should focus on generating the experimental data outlined in this guide. Furthermore, investigating the effect of temperature on solubility would provide a more complete thermodynamic understanding of the dissolution process. Polymorphism studies could also be valuable, as different crystalline forms of a compound can exhibit different solubilities.

References

-

PubChem. (n.d.). Toluene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Hexane. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Solubility equilibrium. Retrieved from [Link]

-

PubChem. (n.d.). Acetone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Chloroform. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2024). Acetone. Retrieved from [Link]

-

Biorelevant.com. (n.d.). Equilibrium solubility of a drug substance. Retrieved from [Link]

-

Wikipedia. (2024). Methanol. Retrieved from [Link]

-

Wikipedia. (2024). Ethanol. Retrieved from [Link]

-

Wikipedia. (2024). Isopropyl alcohol. Retrieved from [Link]

-

Kian Resin Chemical Company. (n.d.). Dimethylformamide - Technical Data Sheet. Retrieved from [Link]

-

Wikipedia. (2024). Dichloromethane. Retrieved from [Link]

-

Wikipedia. (2024). Chloroform. Retrieved from [Link]

-

Wikipedia. (2024). Toluene. Retrieved from [Link]

-

Wikipedia. (2024). Hexane. Retrieved from [Link]

-

PubChem. (n.d.). Ethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Vedantu. (2024). Chloroform: Properties, Uses, and Safety Explained. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2023). Chloroform (trichloromethane). Retrieved from [Link]

Sources

- 1. Ethanol | CH3CH2OH | CID 702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 3. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 4. Acetone | CH3-CO-CH3 | CID 180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. kianresin.com [kianresin.com]

- 6. productcatalog.eastman.com [productcatalog.eastman.com]

- 7. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methanol - Wikipedia [en.wikipedia.org]

- 10. Ethanol - Wikipedia [en.wikipedia.org]

- 11. Acetone - Wikipedia [en.wikipedia.org]

- 12. manavchem.com [manavchem.com]

- 13. Dichloromethane - Wikipedia [en.wikipedia.org]

- 14. Chloroform - Wikipedia [en.wikipedia.org]

- 15. Chloroform: Properties, Uses, and Safety Explained [vedantu.com]

- 16. Toluene - Wikipedia [en.wikipedia.org]

Historical literature review on 4-Bromo-2,6-dimethylphenyl acetate.

The following technical guide provides an in-depth review and procedural analysis of 4-Bromo-2,6-dimethylphenyl acetate . This document is structured for application scientists and synthetic chemists, focusing on the molecule's utility as a sterically defined building block in pharmaceutical synthesis.

From Steric Scaffold to Pharmaceutical Intermediate

Executive Summary & Chemical Profile[1][2]

4-Bromo-2,6-dimethylphenyl acetate (CAS: 60041-68-1 ) represents a specialized class of "masked" phenolic intermediates. Unlike simple aryl halides, this molecule combines high steric hindrance at the ortho positions (via methyl groups) with a reactive electrophilic site at the para position (via bromine) and a protected phenolic oxygen (via acetate).

In modern drug development, this scaffold is critical for synthesizing biaryl systems where restricted rotation (atropisomerism) or specific steric occlusion is required. It also serves as a documented impurity (e.g., Paliperidone Impurity 68) and a precursor in the synthesis of functionalized poly(phenylene oxides).

Chemical Identity Table[3][4]

| Property | Specification |

| IUPAC Name | (4-bromo-2,6-dimethylphenyl) acetate |

| CAS Number | 60041-68-1 |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Core Scaffold | 2,6-Xylenol (2,6-Dimethylphenol) |

| Key Functionality | Para-bromo electrophile; Acetyl-protected phenol |

| Physical State | Colorless to pale yellow liquid/solid (mp ~35-40°C) |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

Historical & Synthetic Evolution

The literature surrounding this compound tracks the evolution of regioselective halogenation . Historically, the direct bromination of phenols was plagued by over-bromination. The 2,6-dimethyl substitution pattern of the starting material (2,6-xylenol) was historically significant because it provided a "steric lock," forcing electrophilic aromatic substitution exclusively to the para position.

The Mechanistic Logic

-

Steric Blocking: The methyl groups at positions 2 and 6 prevent ortho-bromination.

-

Electronic Activation: The hydroxyl group (phenol) strongly activates the ring.

-

Protection: Acetylation is performed after or before specific coupling steps to prevent proton interference (e.g., quenching organolithium reagents).

Synthesis Pathway Visualization

The following diagram illustrates the standard industrial route compared to the laboratory route.

Caption: Figure 1. The linear synthesis pathway relying on steric blocking to ensure para-regioselectivity.

Critical Reactivity & Applications

The "Masked" Phenol Strategy

In drug discovery, free phenols are often problematic during Palladium-catalyzed cross-couplings (Suzuki-Miyaura) due to catalyst poisoning or competitive reactivity.[1] By converting the 4-bromo-2,6-dimethylphenol to its acetate ester , researchers achieve two goals:

-